![molecular formula C13H24INO4 B3107568 (S)-tert-butyl 2-((tert-butoxycarbonyl)amino)-4-iodobutanoate CAS No. 161370-66-7](/img/structure/B3107568.png)
(S)-tert-butyl 2-((tert-butoxycarbonyl)amino)-4-iodobutanoate
Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves the use of tert-butyloxycarbonyl (Boc) protected amino acids . The Boc group protects the amino group, preventing unwanted side reactions during peptide chain assembly . The synthesis process involves the use of a distinctive coupling reagent, N,N0-diethylene-N00-2-chloroethyl thiophosphoramide, which enhances amide formation in the Boc-AAILs without the addition of a base .Chemical Reactions Analysis
The chemical reactions involving similar compounds are typically used in peptide synthesis . The use of amino acid ionic liquids (AAILs) for organic synthesis requires care due to their multiple reactive groups . The Boc-protected amino acids (Boc-AAILs) are used as the starting materials in dipeptide synthesis with commonly used coupling reagents .Scientific Research Applications
Synthesis and Peptide Research
(S)-tert-butyl 2-((tert-butoxycarbonyl)amino)-4-iodobutanoate has been utilized in the synthesis of various compounds. An efficient method has been developed for synthesizing benzyl 2-(S)-[(tert-butoxycarbonyl)amino]-ω-iodoalkanoates, including benzyl 2-(S)-[(tert-butoxycarbonyl)amino]-4-iodobutanoate, from natural or protected L-amino acids (Koseki, Yamada, & Usuki, 2011). Furthermore, this compound has been used as a key intermediate for the preparation of collagen cross-links, an essential component in biomedical research (Adamczyk, Johnson, & Reddy, 1999).
Unnatural Amino Acids Synthesis
A method for synthesizing enantiopure non-natural alpha-amino acids using tert-butyl (2S)-2-[bis-(tert-butoxycarbonyl)amino]-5-oxopentanoate as a key intermediate has been reported. This methodology was applied to the synthesis of (S)-2-amino-oleic acid, showcasing the compound's role in developing novel amino acids (Constantinou-Kokotou, Magrioti, Markidis, & Kokotos, 2001).
Cyclic Peptides and Solid-Phase Synthesis
The compound has been used in an efficient approach for the synthesis of cyclic peptides containing unnatural thioether side-chain bridges. This involved a combination of solid-phase peptide synthesis and microwave-assisted cyclization strategy (Campiglia, Gomez-Monterrey, Longobardo, Lama, Novellino, & Grieco, 2004).
properties
IUPAC Name |
tert-butyl (2S)-4-iodo-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24INO4/c1-12(2,3)18-10(16)9(7-8-14)15-11(17)19-13(4,5)6/h9H,7-8H2,1-6H3,(H,15,17)/t9-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUDXGFWLHSXMOR-VIFPVBQESA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCI)NC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CCI)NC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24INO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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